Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a thiophen-2-yl group at position 3 and a thioether-linked butanoate ester at position 4. Its structure combines aromatic heterocycles (thiophene and triazolo-pyridazine) with a keto-ester side chain, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s design leverages sulfur-containing linkages and electron-rich aromatic systems, which may enhance interactions with biological targets or improve physicochemical stability .
Properties
IUPAC Name |
ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-22-14(21)8-10(20)9-24-13-6-5-12-16-17-15(19(12)18-13)11-4-3-7-23-11/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNBPPFEHIRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Triazolo-Pyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under reflux conditions.
Coupling Reaction: The final step involves the coupling of the thiophene and triazolo-pyridazine intermediates with ethyl 3-oxobutanoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is primarily attributed to its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d): Replaces the triazolo-pyridazine core with a chloro-pyridazinyl group and lacks the thioether linkage .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) : Shares the triazolo-pyridazine core but substitutes the thiophen-2-yl group with a methyl group and incorporates an acetamide side chain .
4-(2-Furyl)-3-buten-2-one : Features a furan group instead of thiophene and lacks the triazolo-pyridazine system .
Physicochemical Properties
- Melting Points : Triazolo-pyridazine derivatives (e.g., E-4b) exhibit higher melting points (253–255°C) compared to chloro-pyridazinyl analogues (187–189°C), likely due to enhanced intermolecular interactions (e.g., π-stacking) .
- Solubility : The thiophene group in the target compound may reduce aqueous solubility compared to furan-containing analogues (e.g., 4-(2-Furyl)-3-buten-2-one) due to lower polarity .
Biological Activity
Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound belonging to the class of heterocyclic compounds. The presence of thiophene and triazole moieties in its structure suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 224.27 g/mol. The compound features a triazole ring fused with a pyridazine ring and is further substituted with a thiophene group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | This compound |
| Appearance | White to pale yellow solid |
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. A study evaluated various derivatives of triazoles and found that those similar to Ethyl 3-oxo-4-(...) showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity (IC50 µM) |
|---|---|
| Ethyl 3-oxo derivative | 1.4 (against S. aureus) |
| Tetracycline | 200 (reference) |
This suggests that the compound may be effective against common bacterial strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A recent investigation demonstrated that compounds with similar structures to Ethyl 3-oxo-4-(...) exhibited cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 8.5 |
These findings indicate that the compound may interfere with cancer cell proliferation.
Anti-inflammatory Activity
Studies have also reported the anti-inflammatory properties of triazole derivatives. In vitro assays showed that similar compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism often involves inhibition of NF-kB signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a comparative study on various thiophene and triazole derivatives, Ethyl 3-oxo-4-(...) was found to have an IC50 value comparable to established antibiotics against resistant strains of E. coli.
- Cytotoxicity in Cancer Cells : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
